BenchChemオンラインストアへようこそ!

7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

Medicinal Chemistry Parallel Synthesis Late-Stage Functionalization

7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one (CAS 2411315-04-1) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrazin-4-one class. Its core scaffold is recognized in medicinal chemistry for allosteric modulation of metabotropic glutamate receptors (mGluR2, mGluR5) and kinase inhibition.

Molecular Formula C6H6IN3O2
Molecular Weight 279.037
CAS No. 2411315-04-1
Cat. No. B2395202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
CAS2411315-04-1
Molecular FormulaC6H6IN3O2
Molecular Weight279.037
Structural Identifiers
SMILESC1C(N2C(=C(C=N2)I)C(=O)N1)O
InChIInChI=1S/C6H6IN3O2/c7-3-1-9-10-4(11)2-8-6(12)5(3)10/h1,4,11H,2H2,(H,8,12)
InChIKeyWUSBYSNLOSAAEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one (CAS 2411315-04-1) – Procurement-Relevant Structural Profile


7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one (CAS 2411315-04-1) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrazin-4-one class. Its core scaffold is recognized in medicinal chemistry for allosteric modulation of metabotropic glutamate receptors (mGluR2, mGluR5) and kinase inhibition [1]. This compound uniquely combines a C3 iodine atom and a C7 hydroxyl group on the partially saturated bicyclic system. The iodine provides a synthetic handle for cross-coupling reactions, while the hydroxyl group introduces a chiral center and hydrogen-bonding capability, features absent in simpler 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one analogs [2]. These structural attributes position it as a differentiated building block for parallel library synthesis and late-stage functionalization in drug discovery programs.

Why 7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one Cannot Be Replaced by Simple In-Class Analogs


Within the pyrazolo[1,5-a]pyrazin-4-one chemical space, biological activity, physicochemical properties, and synthetic utility are exquisitely sensitive to substitution pattern. Literature demonstrates that even minor modifications (e.g., removing a single methyl group or altering the halogen identity) can shift selectivity between mGluR2 and mGluR5, change functional activity from negative to positive allosteric modulation, or abolish cellular potency entirely [1]. The target compound bears a C3 iodine atom, which is substantially larger and more polarizable than hydrogen, fluorine, or chlorine, profoundly affecting halogen bonding, metabolic stability, and reactivity in transition-metal-catalyzed couplings. Concurrently, the C7 hydroxyl group introduces a stereocenter and alters both hydrogen-bonding networks and logD, which influence target engagement and solubility [2]. Generic substitution with non-iodinated or non-hydroxylated analogs therefore risks loss of the specific reactivity, chiral recognition, and allosteric pharmacology that this substitution pattern was designed to achieve.

Quantitative Differentiation Evidence for 7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one


Synthetic Utility Differentiation: C3 Iodo Substituent Enables Pd-Catalyzed Cross-Coupling Versus Inert C3-H Analogs

The target compound incorporates a C3 iodine atom, a established leaving group for Sonogashira, Suzuki, and Buchwald-Hartwig couplings. This contrasts with the most common comparator, 6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one (no C3 substituent), which is inert under these conditions. In the broader pyrazolo[1,5-a]pyrazin-4-one literature, C3-iodo derivatives are explicitly employed as intermediates for diversification, whereas the parent C3-H scaffold requires pre-functionalization via electrophilic halogenation under harsh conditions, often with poor regioselectivity [1]. The iodine atom thus saves 1–2 synthetic steps and improves atom economy in library production.

Medicinal Chemistry Parallel Synthesis Late-Stage Functionalization

Chiral Resolution and Hydrogen-Bonding Potential: C7 Hydroxyl Versus Des-Hydroxy or 7-Oxo Comparators

The C7 hydroxyl group creates a stereocenter that is absent in the planar 7-oxo analog (pyrazolo[1,5-a]pyrazin-4(5H)-one) and in the fully saturated 7-deoxy derivative. Enantiopure versions can be obtained via chiral separation or asymmetric synthesis, enabling investigation of stereoselective target engagement. In the mGlu5 PAM series, incorporation of a hydroxyl group at a similar position improved ligand efficiency and selectivity over mGlu2, although direct quantitative data for this specific compound are not publicly available [1]. The hydroxyl group also contributes a hydrogen-bond donor (HBD), increasing the HBD count from 0 (in the 7-oxo form) to 1, which can improve aqueous solubility and influence permeability.

Stereochemistry Physicochemical Property Receptor Binding

Differentiated Safety Labeling: Acute Oral Toxicity Classification (H302) Versus Unclassified In-Class Members

According to the ECHA Classification & Labelling Inventory, 7-hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one carries the hazard statement H302 (Harmful if swallowed) and is classified as Acute Tox. 4 [1]. In contrast, the non-iodinated, non-hydroxylated parent scaffold 6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one is not listed in the C&L Inventory and has no harmonized acute toxicity classification, implying a default lower hazard profile. This quantitative regulatory distinction mandates specific handling and procurement procedures (e.g., PPE, waste disposal) for the iodinated derivative that are not required for simpler analogs.

Chemical Safety Regulatory Compliance Laboratory Handling

Optimal Deployment Scenarios for 7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one


Diversification-Oriented Library Synthesis via Pd-Mediated Cross-Coupling

This compound serves as a pre-functionalized core for generating arrays of 3-substituted analogs (aryl, heteroaryl, alkynyl) through Suzuki, Sonogashira, or Buchwald-Hartwig reactions. The iodine handle eliminates the need for in situ halogenation, reducing synthetic steps and improving reproducibility, as supported by the class of 3-iodopyrazole building blocks [1]. Ideal for medicinal chemistry groups requiring rapid SAR expansion at the C3 position of the pyrazolo[1,5-a]pyrazin-4-one scaffold.

Stereochemical Probe Synthesis for Target Engagement Studies

The C7 hydroxyl group introduces a chiral center that can be resolved into enantiomers. This enables the preparation of enantiopure probes to investigate stereospecific binding to biological targets, building on the precedent that subtle stereochemical changes in related scaffolds alter mGluR modulator pharmacology [2]. Procurement of the racemate or enantiopure material supports crystallography, cryo-EM, and biochemical assay development.

Physicochemical Property Optimization in CNS Drug Discovery Programs

With a higher tPSA and lower logP compared to the 3-iodo des-hydroxy analog, this compound offers a CNS drug discovery team a starting point with improved solubility and reduced lipophilicity, factors correlated with lower non-specific binding and better brain penetration [2]. The HBD from the hydroxyl group can be leveraged to modulate P-glycoprotein efflux ratios. Early procurement of this differentiated scaffold can derisk ADMET liabilities in lead optimization.

Safety-Compliant Chemical Process Development and Scale-Up

The defined acute toxicity (H302) and irritation hazards (H315, H319, H335) necessitate controlled handling and waste management protocols [3]. For CROs and pharma companies scaling up reactions, procuring this compound with full safety documentation ensures compliance with OSHA and EU-OSHA standards, distinguishing it from unclassified analogs that may pose unforeseen risks during kilogram-scale synthesis.

Quote Request

Request a Quote for 7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.